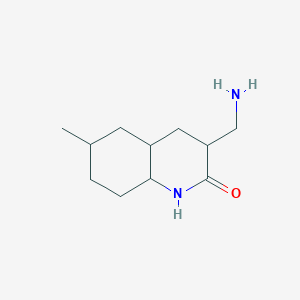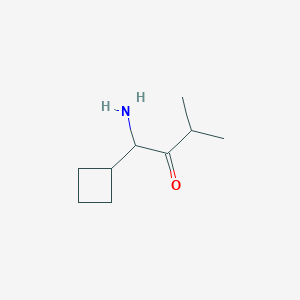
Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate is an organic compound with a molecular weight of 241.33 g/mol. This compound is known for its unique blend of reactivity and stability, making it valuable for various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a cyclopropyl ketone derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques like crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate is used in various scientific research applications:
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug or a protecting group for active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group, temporarily masking reactive sites in molecules during chemical synthesis. This allows for selective reactions to occur at other sites. The tert-butyl group can be removed under acidic conditions, revealing the active site for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: Used in similar applications but lacks the cyclopropyl and oxobutan-2-yl groups.
Cyclopropyl methyl ketone: Shares the cyclopropyl group but differs in its overall structure and reactivity.
N-Boc-protected anilines: Similar in function as protecting groups but differ in their specific applications and reactivity.
Uniqueness
Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate is unique due to its combination of the tert-butyl carbamate and cyclopropyl ketone moieties. This combination provides a distinct reactivity profile, making it valuable for specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C13H23NO3 |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-8(2)10(11(15)9-6-7-9)14-12(16)17-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,14,16) |
Clé InChI |
XQHGQLOQVKQWBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)C1CC1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B13151840.png)

![8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151849.png)




